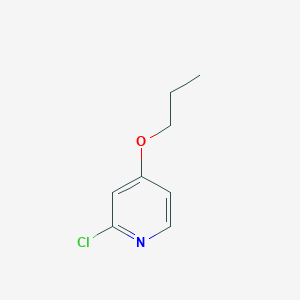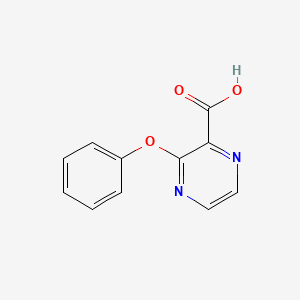![molecular formula C9H14O B1396718 Spiro[3.5]nonan-2-one CAS No. 29800-56-4](/img/structure/B1396718.png)
Spiro[3.5]nonan-2-one
Descripción general
Descripción
Spiro[3.5]nonan-2-one is a bicyclic organic compound with a spiro carbon atom that connects two nonane rings. It has a molecular weight of 138.21 .
Synthesis Analysis
The synthesis of Spiro[3.5]nonan-2-one involves a multi-step reaction with 4 steps . The steps include the use of diethyl ether, magnesium, ethylene oxide, and carbon tetrachloride .Molecular Structure Analysis
The molecular structure of Spiro[3.5]nonan-2-one is represented by the linear formula C9H14O . The InChI code for Spiro[3.5]nonan-2-one is 1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 .Physical And Chemical Properties Analysis
Spiro[3.5]nonan-2-one is a liquid at room temperature . It has a molecular weight of 138.21 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Spiro[3.5]nonan-2-one derivatives have been synthesized through various chemical processes. For instance, Gerlach and Müller (1972) described syntheses of spiro[4.4]nonane-1,6-dione through rearrangement and Claisen condensation processes (Gerlach & Müller, 1972).
- Kuroda et al. (2000) accomplished the synthesis of spiro[4.4]nonane and spiro[4.5]decane ring systems via FeCl3-induced Nazarov cyclization (Kuroda et al., 2000).
- Lehmann, Kuhn, and Krüger (2003) reported a two-step synthesis of spiro[3.5]nonane-6,8-dione, highlighting the production scalability of the target molecule (Lehmann, Kuhn, & Krüger, 2003).
Applications in Catalysis and Polymerization
- Shuikin and Voznesenskaya (1966) investigated the conversion of spiro[4,4]nonane using platinum-alumina and palladium-alumina catalysts, revealing its potential in catalytic reforming (Shuikin & Voznesenskaya, 1966).
- Trathnigg and Hippmann (1981) studied the polymerization behavior of a spiro-orthoester, providing insights into its potential application in polymer sciences (Trathnigg & Hippmann, 1981).
Biologically Active Compounds and Medicinal Chemistry
- Hati et al. (2016) reported on spiro[pyrrolidine-3, 3´-oxindole] motifs showing significant inhibitory activity against breast cancer cells, indicating its relevance in medicinal chemistry (Hati et al., 2016).
- Augustyniak and Ming (2011) described the application of a spiro compound in "turn-on" fluorescence for early detection of aluminum corrosion, illustrating its use in smart coatings and materials science (Augustyniak & Ming, 2011).
Safety And Hazards
Direcciones Futuras
Spiro[3.5]nonan-2-one is a versatile molecule with a wide range of applications in various fields, including medical, environmental, and industrial research. Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .
Propiedades
IUPAC Name |
spiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNKZKFTQBNHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.5]nonan-2-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

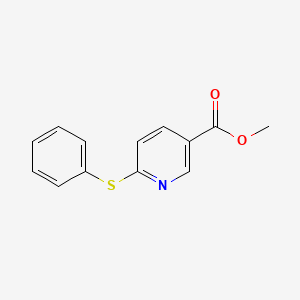
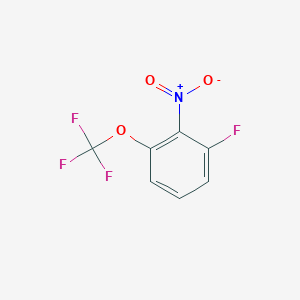
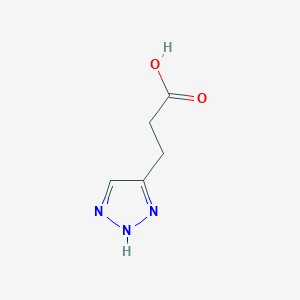
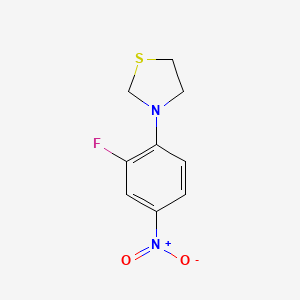
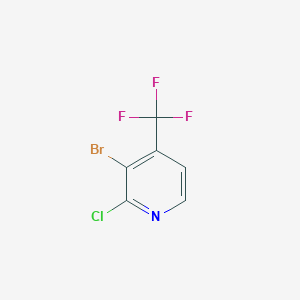
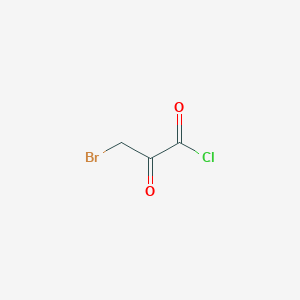
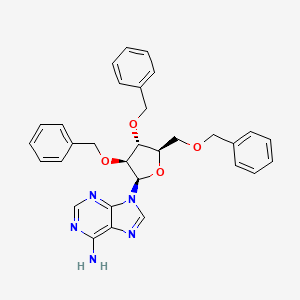
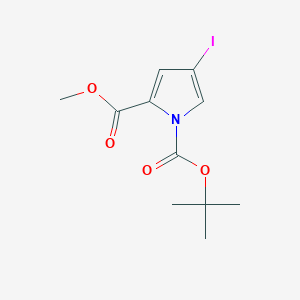
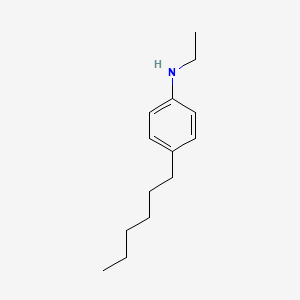
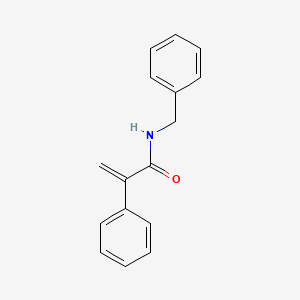
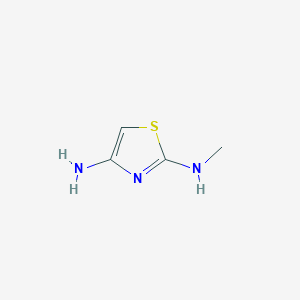
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
